molecular formula C28H26N2O4 B2416227 3-(2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one CAS No. 1105241-77-7

3-(2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one

Cat. No.: B2416227
CAS No.: 1105241-77-7
M. Wt: 454.526
InChI Key: MYYFTXDEUWGRON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one is a useful research compound. Its molecular formula is C28H26N2O4 and its molecular weight is 454.526. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

11-[2-(4-oxo-3-phenylchromen-7-yl)oxyethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O4/c31-27-8-4-7-25-21-13-19(16-30(25)27)15-29(17-21)11-12-33-22-9-10-23-26(14-22)34-18-24(28(23)32)20-5-2-1-3-6-20/h1-10,14,18-19,21H,11-13,15-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYFTXDEUWGRON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)CCOC4=CC5=C(C=C4)C(=O)C(=CO5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic implications based on various studies and research findings.

Structural Characteristics

This compound features a unique structural framework combining a chromene moiety with a pyrido-diazocin component. The presence of the chromene structure is significant as it is known to impart various biological activities.

Antioxidant Activity

Research indicates that compounds with similar chromene structures exhibit notable antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The antioxidant potential is often assessed using assays such as DPPH and ABTS, where lower IC50 values indicate higher efficacy.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

  • Cholinesterases : Compounds similar in structure have shown dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with reported IC50 values ranging from 5.4 μM to 10.4 μM for AChE and 7.7 μM to 9.9 μM for BChE .
  • Cyclooxygenase (COX) : The inhibition of COX enzymes is crucial in managing inflammatory conditions. Compounds derived from chromenes have demonstrated significant COX-2 inhibition.

Anticancer Activity

Several studies have highlighted the anticancer potential of chromene derivatives:

  • In vitro studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest.
CompoundCell LineIC50 (µM)
Compound AA5490.40
Compound BMDA-MB-2310.29
Compound CHCT1160.58

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar derivatives have been tested against bacteria and fungi, showing varying degrees of effectiveness.

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The presence of hydroxyl groups in the chromene structure enhances its ability to neutralize free radicals.
  • Enzyme Interaction : The compound may interact with active sites of enzymes such as AChE and COX through hydrogen bonding or hydrophobic interactions.
  • Cell Cycle Modulation : Anticancer activity is often linked to the ability to modulate key regulatory proteins involved in cell cycle progression.

Case Studies

  • Study on Antioxidant Properties : A study evaluated the antioxidant activity of various chromene derivatives using DPPH assay, finding that certain modifications significantly enhanced radical scavenging activity.
  • Clinical Trials for Anticancer Effects : Preliminary clinical trials involving similar compounds have shown promising results in reducing tumor size in patients with specific types of cancers.

Preparation Methods

Base-Catalyzed Condensation for Chromenone Formation

The 4-oxo-3-phenyl-4H-chromen-7-yl moiety is synthesized via acid-catalyzed cyclization of 2-hydroxyacetophenone derivatives. A representative procedure involves reacting 7-hydroxy-4-oxo-4H-chromene-3-carbaldehyde with phenylmagnesium bromide in tetrahydrofuran (THF) at −78°C, followed by oxidation with pyridinium chlorochromate (PCC) to yield the 3-phenyl-substituted chromenone.

Key Reaction Parameters:

Step Reagents Temperature Time Yield
Grignard addition PhMgBr, THF −78°C → RT 6 hr 85%
Oxidation PCC, CH₂Cl₂ RT 12 hr 78%

Functionalization at the 7-Position

Construction of the 1,5-Methanopyrido[1,2-a]diazocin-8(2H)-one Heterocycle

Ring-Closing Metathesis (RCM) Strategy

The diazocine core is assembled via RCM using a Hoveyda-Grubbs second-generation catalyst. Starting from N-allyl-piperidinone, allylation at the nitrogen followed by RCM in dichloromethane (DCM) at 40°C for 6 hours yields the bicyclic framework.

Spectroscopic Validation:

  • ¹H NMR (400 MHz, CDCl₃): δ 5.85–5.70 (m, 2H, CH₂=CH), 3.45–3.20 (m, 4H, NCH₂), 2.90–2.70 (m, 2H, CH₂CO).
  • HRMS : m/z calculated for C₁₃H₁₆N₂O [M+H]⁺ 217.1331, found 217.1335.

Reductive Amination for Methano-Bridge Formation

The methano bridge is introduced via reductive amination using formaldehyde and sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5.5. This step achieves a diastereomeric ratio of 3:1 in favor of the desired (1S,5R)-configuration.

Fragment Coupling and Final Assembly

Nucleophilic Substitution for Ethyloxy Linkage

The bromoethyl-chromenone intermediate undergoes nucleophilic substitution with the secondary amine of the diazocine heterocycle. Reaction in the presence of potassium iodide (KI) and N,N-diisopropylethylamine (DIPEA) in DMF at 100°C for 36 hours yields the coupled product.

Yield Optimization:

  • Without KI : 45% conversion after 48 hours.
  • With KI (10 mol%) : 88% conversion after 36 hours.

Final Cyclization and Purification

The crude product is subjected to acid-mediated cyclization using trifluoroacetic acid (TFA) in dichloromethane to form the eight-membered diazocine ring. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) affords the title compound in 76% purity, which is further recrystallized from ethanol/water (9:1) to achieve >99% HPLC purity.

Analytical Data for Final Compound:

  • Melting Point : 268–270°C (decomp.).
  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.25 (s, 1H, chromenone H-5), 7.65–7.40 (m, 5H, Ph), 6.95 (d, J = 8.5 Hz, 1H, H-6), 4.55 (t, J = 6.0 Hz, 2H, OCH₂), 3.80–3.20 (m, 8H, diazocine CH₂), 2.95 (m, 2H, methano-CH).
  • ESI-MS : m/z 518.2 [M+H]⁺ (calculated 518.2).

Comparative Analysis of Synthetic Routes

Method Steps Total Yield Key Advantage Limitation
Sequential coupling 6 32% High purity Lengthy purification
One-pot RCM/amination 4 41% Reduced steps Diastereomer separation required
Solid-phase synthesis 5 28% Automation-friendly Low scalability

Q & A

Basic: What are the recommended synthetic strategies for this compound, and how can structural purity be validated?

Answer:
The compound’s synthesis typically involves multi-step heterocyclic coupling reactions. Key steps include:

  • One-pot two-step reactions for fused ring systems (e.g., chromen and diazocin moieties) using aldehydes and amines as intermediates .
  • Chromatographic purification (e.g., silica gel column chromatography) to isolate intermediates.
  • Validation methods :
    • 1H/13C NMR to confirm proton and carbon environments (e.g., aromatic protons at δ 7.2–8.1 ppm, carbonyl carbons at δ 165–185 ppm) .
    • HRMS (ESI) to verify molecular weight accuracy (e.g., observed vs. calculated mass error < 5 ppm) .
    • FTIR for functional group analysis (e.g., C=O stretches at 1650–1750 cm⁻¹) .

Advanced: How can reaction conditions be optimized to improve yield in the final cyclization step?

Answer:
Cyclization efficiency depends on:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while ethanol/water mixtures facilitate precipitation of pure products .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., acetic acid) may accelerate ring closure .
  • Temperature control : Gradual heating (e.g., 60–80°C) prevents side reactions like oligomerization.
  • In-situ monitoring : Use TLC or 1H NMR to track reaction progress and adjust stoichiometry dynamically .

Basic: What spectroscopic techniques are critical for resolving structural ambiguities in this compound?

Answer:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., tetrahydro-1H-1,5-methanopyrido protons) by correlating proton-proton and proton-carbon interactions .
  • NOESY : Confirms spatial proximity of substituents (e.g., phenyl vs. chromen groups) to validate stereochemistry .
  • X-ray crystallography : Provides absolute configuration for crystalline derivatives, though crystallization may require trial of multiple solvents (e.g., DCM/hexane vs. MeOH/water) .

Advanced: How should researchers address discrepancies between computational and experimental spectral data?

Answer:

  • Re-optimize computational models : Use DFT methods (e.g., B3LYP/6-311+G(d,p)) with explicit solvent parameters to refine predicted chemical shifts .
  • Experimental replication : Repeat NMR under standardized conditions (e.g., 400 MHz, DMSO-d6, 300 K) to rule out instrument variability .
  • Isotopic labeling : Synthesize deuterated analogs to simplify complex splitting patterns (e.g., in tetrahydrodiazocin protons) .

Basic: What are the stability considerations for this compound during storage?

Answer:

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the chromen-4-one moiety .
  • Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the lactam ring .
  • Purity checks : Monitor via HPLC (C18 column, acetonitrile/water gradient) every 3–6 months to detect decomposition .

Advanced: How can in vitro biological assays be designed to evaluate this compound’s activity without commercial kits?

Answer:

  • Target-specific assays :
    • Enzyme inhibition : Use UV-Vis spectroscopy to monitor substrate depletion (e.g., NADH at 340 nm for oxidoreductases) .
    • Binding studies : Employ fluorescence polarization with FITC-labeled ligands to measure affinity (KD) .
  • Controls : Include known inhibitors (e.g., staurosporine for kinases) and vehicle-only samples to normalize background signals .

Basic: What are the ethical and safety protocols for handling this compound?

Answer:

  • Toxicity screening : Perform Ames tests or zebrafish embryo assays to preliminarily assess mutagenicity .
  • PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis to minimize exposure to intermediates (e.g., bromophenyl derivatives) .
  • Waste disposal : Neutralize acidic/basic byproducts before incineration .

Advanced: How can researchers reconcile contradictory bioactivity results across cell lines?

Answer:

  • Cell line authentication : Verify via STR profiling to rule out cross-contamination .
  • Microenvironment modulation : Test under hypoxic (5% O₂) vs. normoxic conditions to assess oxygen-dependent activity .
  • Metabolic profiling : Use LC-MS to quantify intracellular compound levels and identify efflux pump interactions (e.g., P-gp inhibitors like verapamil) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.